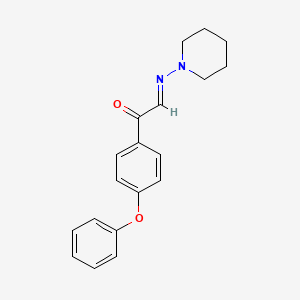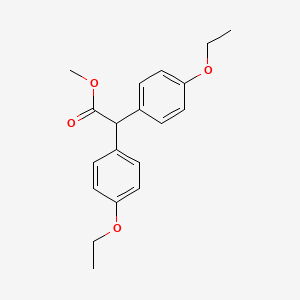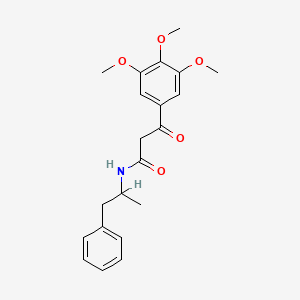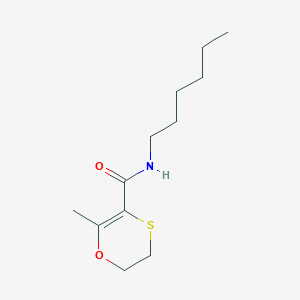
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is an organic compound belonging to the class of oxathiines This compound is known for its unique structure, which includes a hexyl group, a methyl group, and a 1,4-oxathiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid with hexylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent due to its structural similarity to known fungicides.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration in fungi and leading to their death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Similar Compounds
Carboxin: An anilide fungicide with a similar oxathiine structure.
Oxathiin-3-carboxamide derivatives: Various derivatives with different substituents on the oxathiine ring.
Uniqueness
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is unique due to its specific hexyl and methyl substitutions, which may confer distinct properties such as enhanced lipophilicity or specific binding affinities. These characteristics can make it more effective in certain applications compared to its analogs.
Properties
CAS No. |
13582-57-5 |
|---|---|
Molecular Formula |
C12H21NO2S |
Molecular Weight |
243.37 g/mol |
IUPAC Name |
N-hexyl-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C12H21NO2S/c1-3-4-5-6-7-13-12(14)11-10(2)15-8-9-16-11/h3-9H2,1-2H3,(H,13,14) |
InChI Key |
LRVIXYJOZQQFGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(OCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



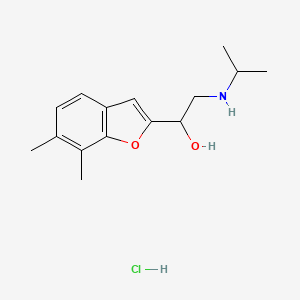
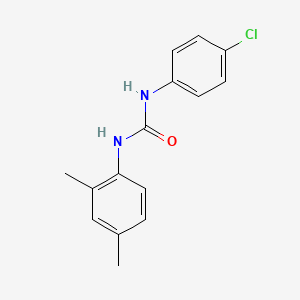
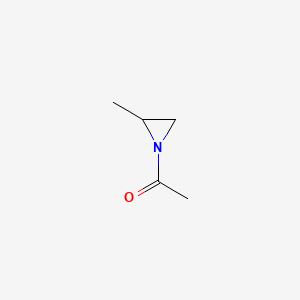
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
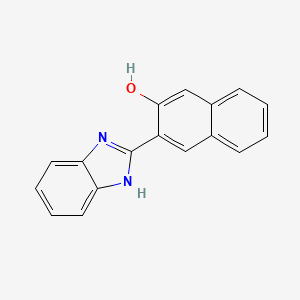
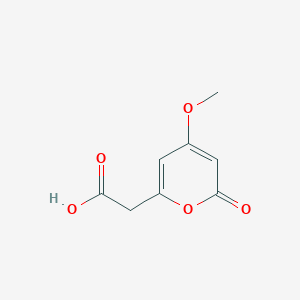
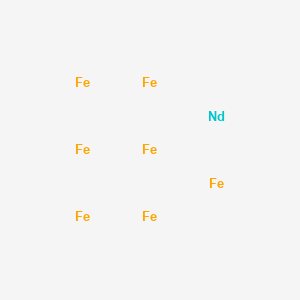

![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
